

# molecular weight and formula of 2,4-Dibromo-3,6-dimethylaniline

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## Compound of Interest

Compound Name: **2,4-Dibromo-3,6-dimethylaniline**

Cat. No.: **B1588069**

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An In-depth Technical Guide to **2,4-Dibromo-3,6-dimethylaniline**: Properties, Synthesis, and Applications

## Introduction

Substituted anilines are foundational scaffolds in modern organic chemistry, serving as critical precursors for a vast array of value-added chemicals, from active pharmaceutical ingredients (APIs) to advanced materials. Within this class, halogenated dimethylanilines represent a particularly versatile group of intermediates. **2,4-Dibromo-3,6-dimethylaniline** is a distinct member of this family, characterized by a unique substitution pattern that imparts specific reactivity and steric properties. The presence of two bromine atoms provides reactive handles for cross-coupling reactions, while the amine and methyl groups influence the molecule's electronic properties and direct further functionalization. This guide offers a comprehensive overview of **2,4-Dibromo-3,6-dimethylaniline**, detailing its core properties, a proposed synthetic methodology grounded in established chemical principles, and its potential applications for professionals in research and drug development.

## Physicochemical and Structural Properties

**2,4-Dibromo-3,6-dimethylaniline**, with the CAS Number 26829-89-0, is a solid at room temperature.<sup>[1][2]</sup> The arrangement of its functional groups—an amino group, two methyl groups, and two bromine atoms on a benzene ring—creates a sterically hindered and electronically modulated structure. The amino group is a powerful activating group, while the bromine atoms are deactivating yet ortho-, para-directing for further electrophilic substitutions.

This interplay of electronic effects and steric hindrance is crucial for its behavior in chemical reactions.

Table 1: Core Physicochemical Data for **2,4-Dibromo-3,6-dimethylaniline**

Property	Value	Source(s)
CAS Number	26829-89-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br <sub>2</sub> N	<a href="#">[2]</a>
Molecular Weight	278.97 g/mol	<a href="#">[2]</a>
Melting Point	65 °C	<a href="#">[2]</a>
Boiling Point	296.0 ± 35.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.781 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
pKa	1.81 ± 0.10 (Predicted)	<a href="#">[2]</a>
Synonyms	2,4-Dibromo-3,6-dimethyl- phenylamine, Benzenamine, 2,4-dibromo-3,6-dimethyl-	<a href="#">[2]</a>

## Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines typically relies on electrophilic aromatic substitution of a less substituted precursor. For **2,4-Dibromo-3,6-dimethylaniline**, a logical and efficient approach involves the direct bromination of 3,5-dimethylaniline.

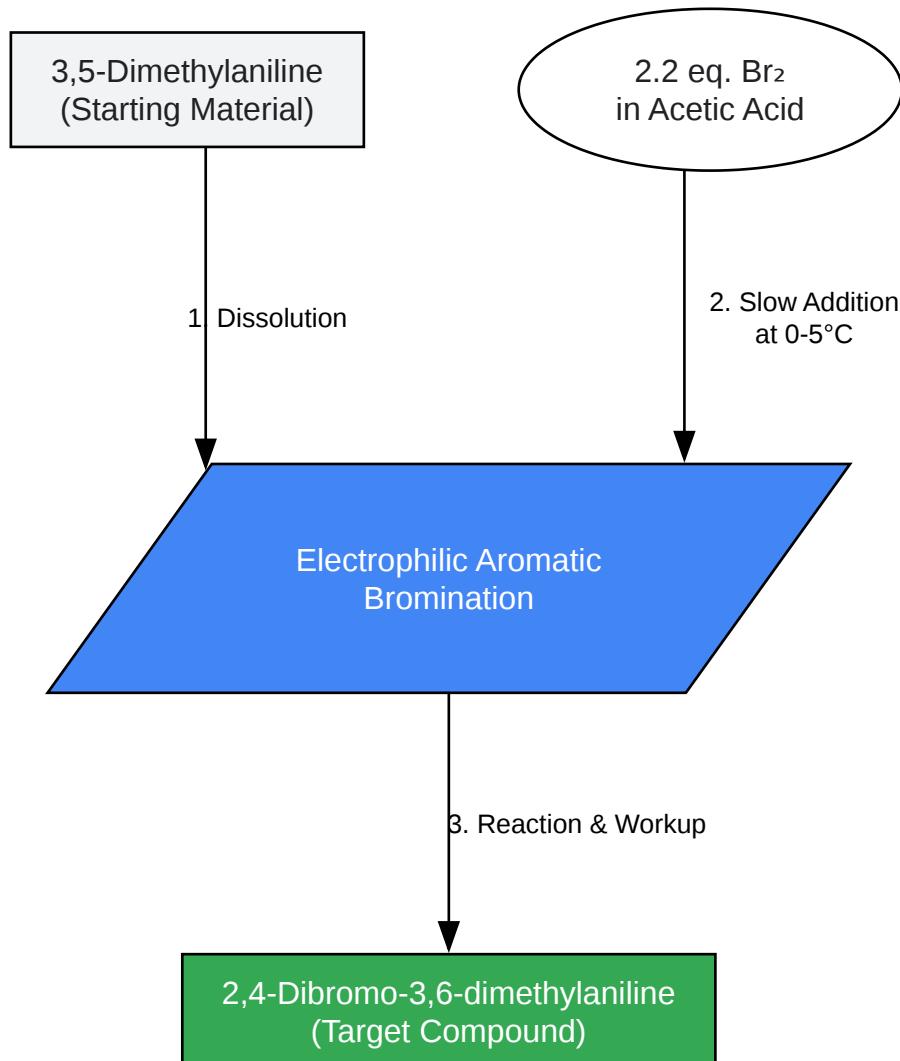
## Mechanistic Rationale

The choice of 3,5-dimethylaniline as a starting material is strategic. The amino group (-NH<sub>2</sub>) is a strongly activating ortho-, para-director. In this specific substrate, the positions ortho to the amine are C2 and C6, while the para position is C4. All three positions are activated for electrophilic attack. The two methyl groups at C3 and C5 provide additional, albeit weaker, activation.

When an electrophile like  $\text{Br}^+$  (generated from  $\text{Br}_2$ ) is introduced, it will preferentially attack the most activated and sterically accessible positions. The C4 (para) position is highly activated by the amine and is typically the first site of substitution. The C2 and C6 positions are also activated. The introduction of the first bromine atom at C4 slightly deactivates the ring, but the powerful influence of the amino group ensures a second substitution occurs, preferentially at one of the remaining ortho positions (C2 or C6). This pathway provides a direct route to the desired 2,4-dibromo product.

## Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic transformation from 3,5-dimethylaniline to the target compound.



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Caption: Proposed workflow for the synthesis of **2,4-Dibromo-3,6-dimethylaniline**.

## Detailed Experimental Protocol

This protocol is based on established methods for the bromination of substituted anilines.[\[3\]](#)[\[4\]](#)

**Disclaimer:** This protocol must be performed by trained personnel in a properly equipped chemical laboratory with a fume hood and appropriate personal protective equipment (PPE).

**2,4-Dibromo-3,6-dimethylaniline** is classified as an irritant.[\[2\]](#)

Materials and Reagents:

- 3,5-Dimethylaniline
- Glacial Acetic Acid
- Liquid Bromine (Br<sub>2</sub>)
- Saturated Sodium Bicarbonate Solution (NaHCO<sub>3</sub>)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-dimethylaniline in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Bromination: In a dropping funnel, prepare a solution of 2.2 equivalents of liquid bromine in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C. The slow addition is critical to control the reaction and minimize the formation of over-brominated byproducts.

- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to alkaline.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification and Validation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). The purity and identity of the final product, **2,4-Dibromo-3,6-dimethylaniline**, should be confirmed by melting point analysis and spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS).

## Potential Applications in Research and Drug Development

While specific, widespread applications for **2,4-Dibromo-3,6-dimethylaniline** are not extensively documented, its structure makes it a highly valuable intermediate for chemical synthesis, particularly in drug discovery and materials science. Anilines are crucial building blocks for many therapeutic agents, and halogenated anilines provide versatile handles for constructing molecular complexity.<sup>[3]</sup>

### Key Potential Uses:

- Cross-Coupling Reactions: The two bromine atoms at the C2 and C4 positions can serve as reactive sites for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the selective introduction of aryl, alkyl, or nitrogen-based functional groups, enabling the construction of complex molecular architectures that are central to many drug candidates.

- **Synthesis of Heterocycles:** The amino group, in conjunction with the adjacent substituents, can be used to construct heterocyclic ring systems (e.g., indoles, quinolines), which are privileged structures in medicinal chemistry.<sup>[3]</sup> The steric hindrance provided by the methyl groups can influence the regioselectivity of cyclization reactions, offering pathways to unique molecular scaffolds.
- **Intermediate for Agrochemicals and Dyes:** Similar to related compounds like 2,6-Dibromo-4-methylaniline, this molecule can serve as a key intermediate in the synthesis of novel agrochemicals and specialized dyes.<sup>[5][6]</sup> The dibromo-dimethyl substitution pattern can be tailored to tune the biological activity or chromophoric properties of the final product.

## Safety and Handling

Hazard Identification: **2,4-Dibromo-3,6-dimethylaniline** is categorized as an irritant.<sup>[2]</sup>

Handling Recommendations:

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a cool, dry, and tightly sealed container away from oxidizing agents.

## Conclusion

**2,4-Dibromo-3,6-dimethylaniline** is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and unique substitution pattern make it a valuable building block for synthetic chemists. The strategic placement of two bromine atoms provides dual reactive sites for building molecular complexity via cross-coupling chemistry, while the core aniline structure is a proven scaffold for pharmaceuticals, agrochemicals, and functional materials. The synthetic route from 3,5-dimethylaniline is straightforward and

scalable, making this compound an accessible and powerful tool for researchers and drug development professionals aiming to innovate at the molecular level.

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